Cas no 55432-60-5 (2,4(1H,3h)-pyrimidinedione,5-chloro-1-methyl-)

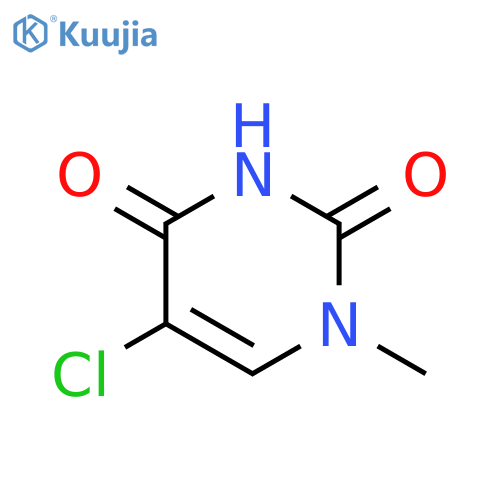

55432-60-5 structure

商品名:2,4(1H,3h)-pyrimidinedione,5-chloro-1-methyl-

CAS番号:55432-60-5

MF:C5H5N2O2Cl

メガワット:160.558

MDL:MFCD22373322

CID:2191478

2,4(1H,3h)-pyrimidinedione,5-chloro-1-methyl- 化学的及び物理的性質

名前と識別子

-

- 2,4(1H,3h)-pyrimidinedione,5-chloro-1-methyl-

-

- MDL: MFCD22373322

2,4(1H,3h)-pyrimidinedione,5-chloro-1-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D402973-100g |

1,3,5-trimethyldihydropyrimidine-2,4(1H,3H)-dione |

55432-60-5 | 97% | 100g |

$3400 | 2024-06-05 | |

| eNovation Chemicals LLC | D402973-25g |

1,3,5-trimethyldihydropyrimidine-2,4(1H,3H)-dione |

55432-60-5 | 97% | 25g |

$1600 | 2025-02-20 | |

| eNovation Chemicals LLC | D402973-25g |

1,3,5-trimethyldihydropyrimidine-2,4(1H,3H)-dione |

55432-60-5 | 97% | 25g |

$1600 | 2024-06-05 | |

| eNovation Chemicals LLC | D402973-100g |

1,3,5-trimethyldihydropyrimidine-2,4(1H,3H)-dione |

55432-60-5 | 97% | 100g |

$3400 | 2025-02-20 | |

| eNovation Chemicals LLC | D402973-100g |

1,3,5-trimethyldihydropyrimidine-2,4(1H,3H)-dione |

55432-60-5 | 97% | 100g |

$3400 | 2025-02-28 | |

| eNovation Chemicals LLC | D402973-25g |

1,3,5-trimethyldihydropyrimidine-2,4(1H,3H)-dione |

55432-60-5 | 97% | 25g |

$1600 | 2025-02-28 |

2,4(1H,3h)-pyrimidinedione,5-chloro-1-methyl- 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

55432-60-5 (2,4(1H,3h)-pyrimidinedione,5-chloro-1-methyl-) 関連製品

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 157047-98-8(Benzomalvin C)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量